![molecular formula C22H23N3O4 B2483522 ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate CAS No. 443670-52-8](/img/structure/B2483522.png)
ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate
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Description
Ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the use of this compound as a host material in OLEDs. Specifically, three novel host materials—D-PY, S-CZ, and S-TPA—were designed based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif. These materials exhibited excellent thermal stability, suitable energy levels, and impressive device performance for both green and red OLEDs .
- The position of donor groups (triphenylamine and carbazole) on the central core affects the photophysical properties of these host materials. Researchers studied the variation of substructures to optimize their performance in OLEDs. Notably, all three compounds demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels .
- S-TPA, one of the host materials, showed promise in green phosphorescent OLEDs. It achieved a maximum current efficiency (CE) of 86.0 cd A⁻¹ and a maximum power efficiency (PE) of 86.7 lm W⁻¹ .
- D-PY, another host material, hosted red phosphorescent OLEDs with impressive results. These OLEDs achieved maximum external quantum efficiencies (EQEs) exceeding 26% .
- S-CZ, a red OLED host material, demonstrated a small efficiency roll-off (2.6%) from the maximum value. At 1000 cd m⁻², it achieved an EQE of 22.6 .
- Beyond applications in OLEDs, the synthesis of ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate itself is an area of interest. Researchers have developed novel processes for its preparation, such as direct carbamoylation with isocyanic acid generated in situ from cyanates and acids .
Organic Light-Emitting Diodes (OLEDs)
Photophysical Properties and Triplet Energy Levels
Green Phosphorescent OLEDs
Red Phosphorescent OLEDs
Efficiency Roll-Off Mitigation
Synthetic Chemistry and Process Development
properties
IUPAC Name |
ethyl 1-(6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-22(28)15-6-5-11-25(13-15)21(27)14-9-10-18-19(12-14)24-20(26)16-7-3-4-8-17(16)23-18/h3-4,7-10,12,15,23H,2,5-6,11,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULSIJIOPWXLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate |
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